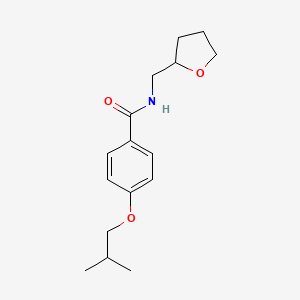
4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound A, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory effects, making it an attractive candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide A is not fully understood, but it is believed to target various signaling pathways involved in inflammation and immune regulation. Specifically, this compound A has been shown to activate the nuclear factor-κB (NF-κB) pathway, leading to the production of anti-inflammatory cytokines and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and immunomodulatory effects, this compound A has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide A in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its anti-inflammatory and immunomodulatory effects make it a useful tool for studying the underlying mechanisms of various diseases.
However, one limitation of using this compound A in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its potential therapeutic applications have not yet been fully explored, which may limit its usefulness in certain areas of research.
Future Directions
There are several potential future directions for research involving 4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide A. One area of interest is the development of more potent and selective analogs of this compound A that can target specific signaling pathways involved in inflammation and immune regulation. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound A in humans.
Scientific Research Applications
4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide A has been studied extensively for its potential therapeutic applications in various diseases, including inflammatory bowel disease, arthritis, and cancer. In preclinical studies, this compound A has been shown to reduce inflammation and modulate the immune system, leading to promising results in animal models of disease.
properties
IUPAC Name |
4-(2-methylpropoxy)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)11-20-14-7-5-13(6-8-14)16(18)17-10-15-4-3-9-19-15/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOLBMOXWXJOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



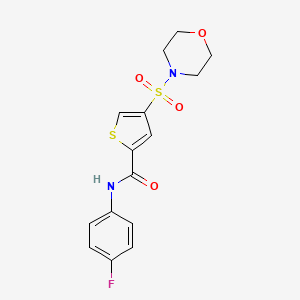
![1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4400184.png)
![2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4400194.png)
![N-(4-butylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400199.png)

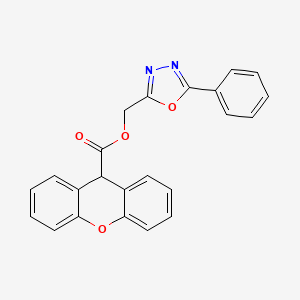
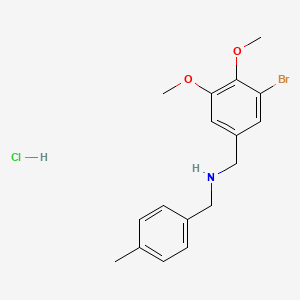
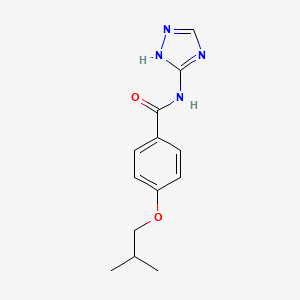
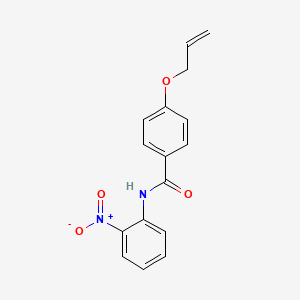
![4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4400259.png)
![2-(2-chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4400267.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4400274.png)
![2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride](/img/structure/B4400281.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4400284.png)